N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
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Overview
Description
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The phenoxymethyl group is introduced via nucleophilic substitution reactions, and the furan-2-carboxamide moiety is attached through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl group can participate in binding interactions, while the furan-2-carboxamide moiety may influence the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl]phenyl}furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenyl group This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-20(17-10-5-11-25-17)21-15-7-4-6-14(12-15)19-22-18(27-23-19)13-26-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOJVTZYNCQBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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